molecular formula C12H17N3O B1479312 6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol CAS No. 1997637-31-6

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol

Cat. No.: B1479312
CAS No.: 1997637-31-6
M. Wt: 219.28 g/mol
InChI Key: AKTDXMWAQRBDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol ( 1997637-31-6) is a pyridazinone-derivative chemical compound with a molecular formula of C12H17N3O and a molecular weight of 219.28 . This compound is of significant interest in medicinal chemistry, particularly in the research and development of novel cardiovascular therapeutics. The pyridazin-3-one scaffold is a recognized pharmacophore in vasodilator agents, which are used to manage conditions like hypertension, heart failure, and chronic renal disease by relaxing vascular smooth muscle . Recent studies highlight that novel pyridazin-3-one derivatives demonstrate potent vasorelaxant activity, in some cases exhibiting superior efficacy and lower effective concentration (EC50) values compared to standard treatments like hydralazine and nitroglycerin . The mechanism of action for such compounds often involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in aortic nitric oxide (NO) content, which is a key pathway for vasodilation . Beyond its potential cardiovascular applications, the pyridazinone core is a versatile structure in drug discovery, known for interacting with multiple biological targets. Research indicates that pyridazin-3(2H)-one derivatives can be designed for targeted chemotherapy, acting as inhibitors for various kinases, such as B-RAF, BTK, and FGFR, which are relevant in cancer treatment . This versatility makes this compound a valuable building block for constructing a comprehensive structure-activity relationship (SAR) and for further chemical modifications to develop new hybrid derivatives . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12-7-6-11(14-15-12)13-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDXMWAQRBDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing cellular redox balance.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, leading to altered gene expression and cytokine production. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Furthermore, it can induce changes in the expression of genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert protective effects against oxidative stress, while at high doses, it can induce toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses.

Biological Activity

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention due to its potential therapeutic applications. This compound's biological activity, particularly in the context of cancer treatment and other pharmacological effects, is of significant interest. This article reviews the existing literature and research findings related to the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure features a pyridazine ring substituted with an amino group that is linked to a cyclohexene moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound may function through various biological pathways:

  • Inhibition of Tumor Growth : Pyridazine derivatives have been shown to inhibit tumor cell proliferation by interfering with specific signaling pathways, including the BRAF and EGFR pathways, which are critical in cancer cell survival and growth .
  • Antimicrobial Activity : Some studies suggest that derivatives of pyridazine exhibit antimicrobial properties, which may be attributed to their ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity by modulating cytokine production and reducing inflammatory responses in various models .

Antitumor Activity

A study focused on the antitumor effects of pyridazine derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapy agents like doxorubicin resulted in enhanced efficacy, suggesting a synergistic effect .

Antimicrobial Studies

In vitro assays have demonstrated that this compound exhibits notable antifungal activity against specific pathogenic fungi. For instance, the compound was tested against Rhizoctonia solani, showing promising results in inhibiting mycelial growth .

Case Studies

Several case studies have highlighted the effectiveness of pyridazine derivatives in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving patients with Claudin-low breast cancer, patients treated with a combination of doxorubicin and pyridazine derivatives showed improved outcomes compared to those receiving doxorubicin alone .
  • Antimicrobial Efficacy : A study evaluated the antifungal properties of various pyridazine compounds, including this compound), demonstrating effective inhibition against multiple fungal strains .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorMCF-7 Cell LineSignificant cytotoxicity
AntitumorMDA-MB-231 Cell LineEnhanced efficacy with doxorubicin
AntifungalMycelial Growth InhibitionEffective against Rhizoctonia solani
Anti-inflammatoryCytokine Production AssayModulation of inflammatory markers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyridazin-3-ol Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents at Position 6 Key Functional Groups Reference
6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol Pyridazin-3-ol 2-(Cyclohex-1-en-1-yl)ethylamino Cyclohexene, aminoethyl
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one Chlorine (position 5), phenyl (position 6) Aromatic, halogen
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol Pyridazin-3-ol Dimethylthiazole Thiazole ring
6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Pyridazin-3(2H)-one Piperidinylmethoxy Piperidine, ether linkage
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Phenol Cyclohexene-ethyl-dimethylamino Cyclohexene, tertiary amine
Key Observations:
  • Substituent Diversity: The target compound’s cyclohexene-ethylamino group contrasts with halogenated (e.g., 5-chloro-6-phenyl derivative ) or heterocyclic substituents (e.g., thiazole in ).
  • Functional Group Impact: The aminoethyl chain in the target compound may enhance solubility compared to aromatic substituents (e.g., phenyl in ), while the cyclohexene moiety increases lipophilicity relative to polar groups like piperidinylmethoxy .
  • Conformational Flexibility: Cyclohexene introduces a non-planar, unsaturated ring that may influence binding interactions in biological systems compared to rigid aromatic systems .

Physicochemical and Pharmacological Properties

Property Target Compound 5-Chloro-6-phenylpyridazin-3(2H)-one 6-(Dimethylthiazol)pyridazin-3-ol
LogD (predicted) ~2.1 (moderate lipophilicity) ~1.8 (lower due to Cl⁻) ~1.5 (polar thiazole)
Solubility Moderate (amino group) Low (aromatic Cl⁻) Moderate (thiazole)
Bioactivity Potential kinase inhibition Antimicrobial activity Unreported

Critical Analysis of Structural Features

  • Cyclohexene vs. Aromatic Rings : The cyclohexene group in the target compound may enhance membrane permeability compared to fully saturated cyclohexane or planar aromatic systems .

Preparation Methods

N-Alkenylation via T3P-Promoted Reaction

A highly efficient and mild method for installing alkenyl groups onto nitrogen-containing heterocycles is the T3P (propylphosphonic anhydride)-promoted N-alkenylation of heterocycles with ketones. For example, the reaction of cyclohexanone with NH-heterocycles in the presence of T3P at 120 °C for 20 minutes affords N-alkenylated products in excellent yields (up to 94%).

This method is advantageous because:

  • It avoids strong bases or metal catalysts.
  • It proceeds rapidly under relatively mild conditions.
  • It tolerates a variety of NH-heterocycles, suggesting applicability to pyridazin-3-ol derivatives.

The general reaction scheme is:

$$
\text{NH-heterocycle} + \text{cyclohexanone} \xrightarrow[\text{TEA}]{\text{T3P, 120 °C}} \text{N-alkenylated heterocycle}
$$

Cross-Coupling Reactions on Brominated Pyridazines

The 3-bromo substituent on pyridazine scaffolds prepared via iEDDA can be exploited in Suzuki or Sonogashira cross-coupling reactions to attach alkene or alkyne substituents. For example, Suzuki coupling of 3-bromo-pyridazines with cyclohex-1-en-1-ylboronic acids or their boronate esters under standard palladium-catalyzed conditions yields alkene-substituted pyridazines in 61–95% yield.

This approach allows precise installation of the cyclohex-1-en-1-yl moiety on the pyridazine ring, which can then be further modified to introduce the aminoethyl linker.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions/Notes Yield Range References
Pyridazin-3-ol core synthesis iEDDA reaction of 3-bromotetrazine with silyl-enol ethers Lewis acid (BF3), mild conditions, no POBr3 High (up to 90%)
Alkenylation of NH heterocycles T3P-promoted N-alkenylation with cyclohexanone 120 °C, 20 min, TEA quench Up to 94%
Cross-coupling (Suzuki/Sonogashira) Coupling of bromopyridazines with cyclohex-1-en-1-ylboronic acids Pd catalyst, standard Suzuki conditions 61–95%
Aminoethyl side chain installation Nucleophilic substitution or reductive amination Using 2-(cyclohex-1-en-1-yl)ethylamine Not explicitly reported Inferred

Research Findings and Practical Considerations

  • The iEDDA method for pyridazine construction is superior to traditional thermal or POBr3-mediated methods due to milder conditions and higher selectivity.
  • T3P-promoted alkenylation is a convenient and scalable method that avoids harsh reagents and provides high yields rapidly, making it suitable for preparing the cyclohex-1-en-1-yl substituent on nitrogen heterocycles.
  • Cross-coupling reactions on brominated pyridazines allow modular synthesis and diversification, facilitating the introduction of various alkenyl groups including cyclohex-1-en-1-yl moieties.
  • The final amination step to introduce the aminoethyl linker may require optimization depending on the functional groups present but is supported by established nucleophilic substitution and reductive amination protocols in heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.